3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, nitrophenyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-b]pyridine core through a cyclization reactionThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.
Uniqueness
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C27H20N4O3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H20N4O3S/c1-16-12-13-19(31(33)34)14-21(16)29-26(32)25-24(28)23-20(17-8-4-2-5-9-17)15-22(30-27(23)35-25)18-10-6-3-7-11-18/h2-15H,28H2,1H3,(H,29,32) |
InChI Key |
VDUMSRLVHGIOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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